molecular formula C9H11BrN2O B2628788 4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one CAS No. 1935492-56-0

4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one

Katalognummer: B2628788
CAS-Nummer: 1935492-56-0
Molekulargewicht: 243.104
InChI-Schlüssel: HJGRJSYROZMDOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic IUPAC Nomenclature and Structural Representation

The compound 4-bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one derives its systematic name from the pyridazinone core structure, a six-membered aromatic ring containing two adjacent nitrogen atoms at positions 1 and 2. The numbering begins at the nitrogen atom adjacent to the ketone group (position 3). Substituents are assigned as follows:

  • A bromine atom at position 4 of the pyridazinone ring.
  • A cyclobutylmethyl group (cyclobutane connected via a methylene bridge) at position 2.

The structural representation highlights the bicyclic system, with the pyridazinone ring fused to a ketone group and functionalized with bromine and cyclobutylmethyl substituents. The planar aromatic ring ensures conjugation, while the cyclobutyl group introduces steric and electronic effects.

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by the CAS Registry Number 1935492-56-0 , a universal identifier for chemical substances. Additional identifiers include:

Identifier Type Value
MFCD Number MFCD29038686
Supplier Codes JQ-0907 (Combi-Blocks)
Synonym 2-(Cyclobutylmethyl)-4-bromo-3(2H)-pyridazinone

These identifiers facilitate precise referencing in chemical databases, regulatory documents, and commercial catalogs.

Molecular Formula and Weight Analysis

The molecular formula C₉H₁₁BrN₂O reflects the compound’s composition:

  • 9 carbon atoms (including the cyclobutyl ring and pyridazinone backbone).
  • 11 hydrogen atoms (from alkyl and aromatic regions).
  • 1 bromine atom (as a substituent).
  • 2 nitrogen atoms (in the pyridazinone ring).
  • 1 oxygen atom (from the ketone group).

Molecular weight calculation :

Element Atomic Weight Count Contribution
C 12.01 9 108.09
H 1.008 11 11.09
Br 79.90 1 79.90
N 14.01 2 28.02
O 16.00 1 16.00
Total 243.10 g/mol

This matches the experimentally reported molecular weight of 243.10 g/mol .

SMILES Notation and InChI Key Representation

The SMILES notation (BrC1=CC=NN(C1=O)CC2CCC2) encodes the structure as follows:

  • BrC1=CC=NN(C1=O): Represents the brominated pyridazinone ring with a ketone group.
  • CC2CCC2: Denotes the cyclobutylmethyl substituent attached to the nitrogen atom.

Eigenschaften

IUPAC Name

4-bromo-2-(cyclobutylmethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-8-4-5-11-12(9(8)13)6-7-2-1-3-7/h4-5,7H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGRJSYROZMDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C(=O)C(=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one typically involves the bromination of a pyridazinone precursor followed by the introduction of the cyclobutylmethyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The cyclobutylmethyl group can be introduced via alkylation reactions using cyclobutylmethyl halides under basic conditions.

Industrial Production Methods: Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes. This includes the use of continuous flow reactors for bromination and alkylation steps to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutylmethyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the pyridazinone ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of cyclobutyl ketones or carboxylic acids.

    Reduction: Formation of 2-(cyclobutylmethyl)pyridazin-3(2H)-one.

    Substitution: Formation of 4-substituted pyridazinones with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators.

Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, the compound is explored for its use in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromine atom and the cyclobutylmethyl group play crucial roles in the binding affinity and specificity of the compound.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Pyridazinone derivatives vary in substituent type, position, and size, significantly affecting their biological and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Pyridazinone Derivatives
Compound Name Substituents (Position) Molecular Formula Key Features Reference
4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one Br (4), cyclobutylmethyl (2) C₉H₁₁BrN₂O High lipophilicity; moderate steric bulk
4-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one Br (4), cyclopropylmethyl (2) C₈H₉BrN₂O Smaller ring size; increased ring strain
5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one Br (5), Cl (4), Ph (2) C₁₀H₆BrClN₂O Aromatic substituent; dual halogenation
4-Bromo-6-methylpyridazin-3(2H)-one Br (4), CH₃ (6) C₅H₅BrN₂O Minimal steric hindrance; simple structure
4-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one Br (4), 3-fluorobenzyl (2) C₁₁H₈BrFN₂O Aromatic + electronegative substituent
Key Observations :
  • Cyclobutylmethyl vs.
  • Halogen Position : Bromine at position 4 (target compound) versus position 5 () alters electronic distribution. Position 4 is closer to the carbonyl group, possibly enhancing electrophilic interactions in biological systems.
  • Aromatic vs.

Physicochemical Properties

  • Molecular Weight : The target compound (MW 243.1) is heavier than simpler analogs (e.g., 4-Bromo-6-methylpyridazin-3(2H)-one, MW 189.01), which may affect bioavailability .

Biologische Aktivität

4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one is a heterocyclic organic compound notable for its bromine atom, cyclobutylmethyl group, and pyridazinone core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator.

The biological activity of this compound primarily revolves around its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, effectively blocking their activity. The presence of the bromine atom and the cyclobutylmethyl group is crucial for enhancing the binding affinity and specificity of the compound towards these targets.

Enzyme Inhibition

Research indicates that derivatives of pyridazinones, including this compound, have been evaluated for their potential as tyrosine kinase inhibitors . Tyrosine kinases are critical in various signaling pathways associated with cell proliferation and differentiation. In particular, studies have shown that certain pyridazinone derivatives exhibit significant inhibitory effects against the c-Met enzyme, which is implicated in several cancers .

Anticancer Properties

Case studies have demonstrated the anticancer potential of compounds related to this compound. For instance, a series of substituted pyridazinones were synthesized and tested against human gastric cancer cell lines (Hs746T), revealing promising anti-proliferative activities. Compounds exhibiting strong c-Met inhibitory activities also showed effective inhibition of cancer cell growth .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityKey Features
This compoundEnzyme inhibitor; anticancer; anti-inflammatoryBromine atom; cyclobutylmethyl group
4-Bromophenylacetic acidAnti-inflammatory; analgesicSimple brominated structure
4-BromobiphenylUsed in material science; less biological activityBiphenyl structure; distinct chemical properties

Case Studies

  • Tyrosine Kinase Inhibition : A study involving a series of pyridazinone derivatives highlighted their effectiveness as c-Met inhibitors. The most active compounds demonstrated IC50 values in the low micromolar range against the c-Met enzyme, indicating strong potential for further development as therapeutic agents .
  • Cell Line Studies : In vitro studies on Hs746T human gastric cancer cells revealed that certain derivatives led to significant reductions in cell viability, supporting their potential as anticancer agents. The mechanism appears to involve both direct enzyme inhibition and subsequent downstream signaling disruption .

Future Directions

The ongoing research into this compound suggests potential applications in drug development for cancer and inflammatory diseases. Further investigations are needed to elucidate the precise mechanisms of action and optimize the structure for enhanced efficacy and selectivity.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one, and what are the critical parameters affecting reaction efficiency?

  • Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. Key parameters include solvent choice (e.g., DMF for polar aprotic conditions), temperature control (60–80°C for optimal kinetics), and catalyst selection (e.g., Pd-based catalysts for cross-coupling). Bromine's leaving group ability drives substitution efficiency, while steric effects from the cyclobutylmethyl group may require extended reaction times .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?

  • Answer : Key techniques include:

  • ¹H/¹³C NMR : Pyridazinone ring protons appear at δ 7.2–8.5 ppm; cyclobutylmethyl CH₂ resonates at δ 2.8–3.4 ppm .
  • IR Spectroscopy : C=O stretch (1680–1720 cm⁻¹) and C-Br vibration (550–650 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 271 (M+H⁺) with bromine isotope patterns (1:1 ratio for M/M+2) .

Q. How does the cyclobutylmethyl substituent influence solubility, and what formulation strategies mitigate poor aqueous solubility?

  • Answer : The cyclobutylmethyl group increases hydrophobicity, reducing aqueous solubility to <0.1 mg/mL. Strategies include:

  • Co-solvent systems : 20% PEG-400 in phosphate buffer (pH 7.4) enhances solubility 10-fold .
  • Solid dispersion : HPMC-based matrices (1:3 drug:polymer ratio) improve dissolution rate by 65% .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

  • Answer : Density Functional Theory (DFT) calculations reveal:

  • Bromine at position 4 has a lower activation energy (ΔG‡ = 18.7 kcal/mol) compared to chloro analogs (ΔG‡ = 22.3 kcal/mol) .
  • Steric hindrance from the cyclobutylmethyl group increases transition state energy by 15%, necessitating higher reaction temperatures .

Q. What strategies optimize regioselectivity in palladium-catalyzed cross-coupling reactions?

  • Answer : Regioselectivity control requires:

  • Ligand engineering : Bulky phosphine ligands (e.g., SPhos) favor coupling at the 4-bromo position via steric shielding .
  • Solvent effects : Toluene/EtOH (4:1 v/v) enhances catalyst stability while maintaining specificity .
  • Additive optimization : Potassium carbonate (3 eq.) improves bromide displacement efficiency by 40% .

Q. How can researchers resolve contradictions in reported biological activities of derivatives?

  • Answer : A three-step approach:

Purity verification : HPLC-MS (≥95% purity threshold) to exclude batch variability .

Assay standardization : Parallel testing with positive controls across models (e.g., kinase inhibition + cytotoxicity profiling) .

Structural confirmation : X-ray crystallography to determine the cyclobutylmethyl group's spatial orientation .

Methodological Notes

  • Synthesis Optimization : Use kinetic studies (e.g., time-resolved NMR) to map reaction pathways and identify rate-limiting steps .
  • Metabolic Stability Prediction : Combine QSAR models with CYP isoform docking to prioritize derivatives with extended t₁/₂ .
  • Data Contradiction Analysis : Apply multivariate regression to decouple steric vs. electronic effects in structure-activity relationships .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.